N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused cyclopenta[4,5]thieno[2,3-d]pyrimidinone core. Key structural elements include:
- Two furan-2-ylmethyl groups at the N-3 position of the pyrimidine ring and the acetamide nitrogen.
- A thioether linkage (-S-) connecting the acetamide moiety to the pyrimidine ring.
- A partially hydrogenated cyclopentane ring fused to the thiophene and pyrimidine systems, contributing to conformational rigidity .
The furan substituents may enhance π-π stacking interactions with biological targets, while the thioether group could improve metabolic stability compared to oxygen analogs .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c25-17(22-10-13-4-2-8-27-13)12-29-21-23-19-18(15-6-1-7-16(15)30-19)20(26)24(21)11-14-5-3-9-28-14/h2-5,8-9H,1,6-7,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXJXIXOIEZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex chemical compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure
The compound consists of a furan moiety linked to a thioacetamide structure, which is further connected to a tetrahydro-cyclopentathieno-pyrimidine framework. This unique arrangement may confer specific biological properties that warrant investigation.
Research indicates that compounds with similar structures often interact with biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thieno-pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis and cancer cell proliferation. Specifically, they may target glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine nucleotide synthesis .
- Selective Uptake via Transporters : The presence of furan and thienoyl groups suggests that this compound could be selectively taken up by folate transporters (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumor types . This selectivity can enhance the therapeutic index by targeting cancer cells more effectively than normal cells.
Antitumor Activity
Studies on related compounds have shown significant antitumor activity:
- In vitro Studies : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against various human tumor cell lines including KB, IGROV1, and SKOV3 . This suggests that the compound may possess potent antitumor properties.
Mechanistic Insights
The crystal structures of related compounds bound to GARFTase reveal critical interactions that suggest how these compounds inhibit enzyme activity. For instance, binding occurs at the folate binding cleft of the enzyme, mimicking natural substrates and blocking their action .
Case Studies
- Study on Related Thienoyl Regioisomers : A study involving thienoyl regioisomers demonstrated their ability to inhibit tumor growth in severe combined immunodeficient mice bearing SKOV3 tumors. These results highlight the potential for this compound to be developed as an effective cancer treatment .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50 Values (nM) | Target Enzyme |
|---|---|---|---|
| Antitumor | AGF150 | < 1 | GARFTase |
| Antitumor | AGF154 | < 7 | PCFT |
| Enzyme Inhibition | AGF152 | Not specified | GARFTase |
| Selective Uptake | Various Regioisomers | Not specified | Folate Receptors |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
The following table compares substituents (R₁ and R₂) and synthetic yields of structurally related compounds:
Key Observations:
- Aromatic vs. The target compound’s furan groups balance hydrophobicity and hydrogen-bonding capacity .
- Linkage Effects: The thioether in the target compound may confer greater resistance to oxidative metabolism compared to the oxygen-linked analog in .
Physicochemical Properties
Predicted properties of the target compound vs. analogs:
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via condensation of substituted cyclopentane derivatives with thiophene precursors under acidic or basic conditions.
- Step 2 : Thioacetylation using mercaptoacetic acid derivatives, followed by coupling with furfurylamine via amide bond formation.
- Key parameters : Temperature (70–100°C), solvent choice (DMF, THF), and catalysts (e.g., DCC for amide coupling).
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : Assign chemical shifts (e.g., δ 2.03–8.33 ppm in DMSO-d6) to confirm substituent positions and hydrogen environments .
- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 326.0 [M+H]+) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What structural features influence its reactivity?
- The thieno[3,2-d]pyrimidine core enables π-π stacking interactions.
- The thioether and acetamide groups participate in nucleophilic substitution and hydrogen bonding.
- Furan rings contribute to electrophilic aromatic substitution reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
- Catalyst Selection : Compare coupling agents (e.g., EDCI vs. DCC) for amide bond formation.
- Kinetic Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
Q. What computational methods predict biological target interactions?
Q. How do structural modifications alter pharmacological activity?
- Derivative Synthesis : Replace the furan group with thiophene or phenyl rings to evaluate SAR.
- Bioassay Comparison : Test cytotoxicity (IC50) and selectivity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
- Key Finding : Fluorinated analogs show enhanced metabolic stability in microsomal assays .
Methodological Considerations
- Contradictions in Evidence : Synthesis protocols vary in solvent choice (DMF vs. dichloromethane) and catalyst systems. Researchers should empirically test conditions for reproducibility .
- Advanced Characterization : Combine X-ray crystallography with DFT calculations to resolve electronic effects of the furan substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
